![molecular formula C36H24NO2P B12299116 (8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12299116.png)
(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide is a complex organic compound with the molecular formula C₃₆H₂₄NO₂P. It is primarily used in research and development, particularly in the field of organic light-emitting diodes (OLEDs) as a host material .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and inert atmospheres to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories with controlled environments to ensure high purity and yield. The process may involve scaling up the laboratory synthesis methods and optimizing reaction conditions for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide has several scientific research applications:
Chemistry: Used as a host material in OLEDs due to its excellent thermal and chemical stability.
Medicine: Investigated for use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the development of advanced materials for electronic devices
Mécanisme D'action
The mechanism of action of (8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with various metal ions, facilitating its use in catalysis and material science. The compound’s unique structure allows it to participate in energy transfer processes, making it valuable in OLED applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide: Known for its stability and efficiency in OLEDs.
(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine sulfide: Similar structure but with a sulfur atom, offering different electronic properties.
(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine selenide: Contains selenium, providing unique optical properties
Uniqueness
This compound stands out due to its high thermal stability, efficient energy transfer capabilities, and versatility in various applications, particularly in the field of OLEDs .
Propriétés
Formule moléculaire |
C36H24NO2P |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
9-(8-diphenylphosphoryldibenzofuran-2-yl)carbazole |
InChI |
InChI=1S/C36H24NO2P/c38-40(26-11-3-1-4-12-26,27-13-5-2-6-14-27)28-20-22-36-32(24-28)31-23-25(19-21-35(31)39-36)37-33-17-9-7-15-29(33)30-16-8-10-18-34(30)37/h1-24H |
Clé InChI |
OZYKAXVKNIRQPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


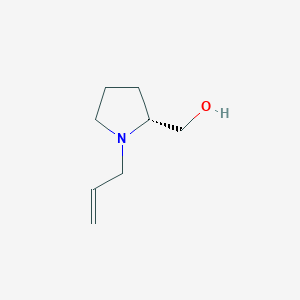

![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)

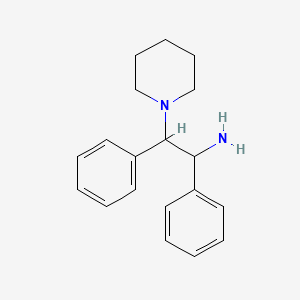
![17-(Cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;methanesulfonic acid](/img/structure/B12299061.png)

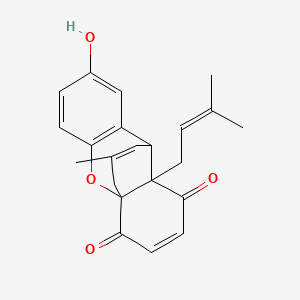
![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)
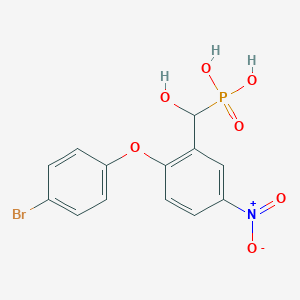
![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)
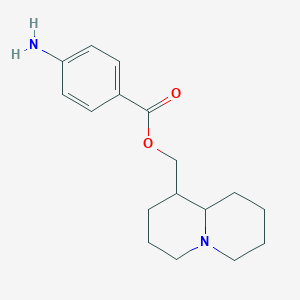

![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)
